Manganese;oxaldehyde
Description
Contextualization of Glyoxal (B1671930) and its Derivatives as Ligand Precursors in Transition Metal Chemistry
Glyoxal (ethanedial), the simplest dicarbonyl compound, and its derivatives are versatile building blocks in synthetic chemistry. In transition metal chemistry, they are frequently employed as precursors to more complex ligands. rasayanjournal.co.in The two adjacent carbonyl groups in glyoxal provide reactive sites for condensation reactions with amines, hydrazides, and other nucleophiles, leading to the formation of a wide array of multidentate ligands such as α-diimines, Schiff bases, and macrocycles. rasayanjournal.co.injpionline.orgrsc.org These resulting ligands possess multiple donor atoms, often nitrogen and oxygen, which can effectively chelate to transition metal ions, including manganese, to form stable complexes. rasayanjournal.co.injpionline.org
The utility of glyoxal-derived ligands lies in their tunable electronic and steric properties. By modifying the substituents on the precursor molecules that condense with glyoxal, chemists can systematically alter the ligand framework. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complexes. rsc.org For instance, the condensation of glyoxal with 2,6-diaminopyridine (B39239) can yield tetraimino macrocyclic ligands that form stable complexes with trivalent manganese. rasayanjournal.co.in Similarly, reactions involving glyoxal and other precursors can lead to the formation of bishydrazone or N2O4-donor Schiff base ligands that readily coordinate with manganese(II). researchgate.netnih.gov
The table below illustrates the formation of various ligand types from glyoxal precursors.
| Precursor 1 | Precursor 2 | Resulting Ligand Type | Example Application |
| Glyoxal | 2,6-Diaminopyridine | Tetraimino Macrocycle | Formation of trivalent manganese complexes. rasayanjournal.co.in |
| Glyoxal | Carbahydrazide | [N4] Tetradentate Macrocycle | Synthesis of manganese(II) complexes. researchgate.net |
| Glyoxal | N-nitroso phenylglycine | Hexadentate N2O4-donor Schiff base | Preparation of manganese(II) complexes. nih.gov |
Overview of Manganese's Diverse Roles in Contemporary Chemical Research
Manganese is a first-row transition metal that exhibits a remarkable range of oxidation states, from -3 to +7, with +2, +3, +4, and +7 being the most common. rsdjournal.orgwikipedia.org This redox versatility is central to its diverse functions in chemistry. Manganese compounds are integral to various industrial applications, including steel production, where ferromanganese is used to improve strength and durability. britannica.comdcceew.gov.au Manganese dioxide is a key component of dry-cell batteries and is also used as an oxidant in organic synthesis. britannica.comdcceew.gov.au
In the realm of catalysis, manganese complexes have emerged as promising, cost-effective, and less toxic alternatives to precious metal catalysts. They have been investigated for their efficacy in a variety of organic transformations, including oxidation reactions, hydrogenation, and hydroformylation. ontosight.ai The ability of manganese to access multiple oxidation states allows it to participate in a wide range of catalytic cycles. mdpi.com
Furthermore, manganese plays a crucial role in bioinorganic chemistry. It is an essential element for all living organisms and is found at the active sites of numerous enzymes. rsc.org For example, the oxygen-evolving complex in photosystem II, which is responsible for the oxidation of water to produce molecular oxygen, contains a tetranuclear manganese cluster. rsc.org Manganese-containing superoxide (B77818) dismutase (MnSOD) is another vital enzyme that protects cells from oxidative damage. rsc.org The study of synthetic manganese complexes helps to model the structure and function of these metalloenzymes, providing insights into their reaction mechanisms. nih.gov
Evolution of Research in Manganese Complexation with Dicarbonyl-Derived Ligands
The investigation of manganese complexes with ligands derived from dicarbonyl compounds, including glyoxal, has evolved significantly over the years. Early research often focused on the synthesis and basic characterization of these complexes. Template synthesis, where the metal ion directs the formation of a macrocyclic ligand from smaller precursors like glyoxal and a diamine, has been a widely used method. tandfonline.com This approach has been successful in preparing a variety of manganese macrocyclic complexes. rasayanjournal.co.intandfonline.com
More recent research has delved deeper into the structural, spectroscopic, and electrochemical properties of these complexes. X-ray diffraction studies have provided detailed molecular structures, revealing the coordination geometries around the manganese center. rsc.org Spectroscopic techniques, such as IR, UV-Vis, and EPR, have been employed to probe the electronic structure and bonding within the complexes. rasayanjournal.co.injpionline.org Cyclic voltammetry has been instrumental in studying the redox behavior of these manganese complexes, which is particularly relevant for their potential catalytic applications. rsc.orgmdpi.com
The focus has also shifted towards exploring the functional aspects of these complexes. For example, researchers have investigated the catalytic activity of manganese complexes with ethylene (B1197577) cross-bridged tetraazamacrocycles (some of which can be synthesized using glyoxal) in dye-bleaching oxidation reactions. mdpi.com The antibacterial and antifungal properties of manganese macrocyclic complexes derived from glyoxal and other dicarbonyls have also been a subject of study. tandfonline.com
Strategic Importance and Emerging Trends in Manganese-Glyoxal System Investigations
The strategic importance of investigating manganese-glyoxal systems stems from several key factors. Firstly, the abundance and low cost of manganese make it an attractive alternative to more expensive and rarer metals used in catalysis and materials science. manganese.org Secondly, the versatility of glyoxal as a ligand precursor allows for the rational design of a vast library of ligands with tailored properties. marketresearchfuture.com This tunability is crucial for developing new catalysts with enhanced activity and selectivity, as well as for creating novel materials with specific electronic or magnetic properties.
Emerging trends in this field are directed towards several promising areas. One significant trend is the development of more sustainable chemical processes. This includes the design of manganese catalysts for green chemistry applications and the use of environmentally benign solvents and reaction conditions. marketresearchfuture.com There is also a growing interest in the application of these complexes in materials science, for example, as single-molecule magnets or as components in sensor technologies.
Another key trend is the exploration of the bioinorganic chemistry of these systems. This includes the synthesis of manganese complexes that mimic the function of metalloenzymes, which could lead to a better understanding of biological processes and the development of new therapeutic agents. nih.gov For instance, recent studies have explored the protective role of manganese coordination compounds in mitigating cellular stress induced by methylglyoxal, a dicarbonyl compound related to glyoxal. nih.govportlandpress.com The continued investigation of manganese-glyoxal and related dicarbonyl systems is poised to yield significant advancements in catalysis, materials science, and bioinorganic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
112374-37-5 |
|---|---|
Molecular Formula |
C2H2MnO2 |
Molecular Weight |
112.97 g/mol |
IUPAC Name |
manganese;oxaldehyde |
InChI |
InChI=1S/C2H2O2.Mn/c3-1-2-4;/h1-2H; |
InChI Key |
WYRMRLTVRRROHE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=O.[Mn] |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Glyoxal Complexes
Direct Complexation Approaches for Manganese with Glyoxal (B1671930) and its Adducts
Direct complexation involves the reaction of a manganese salt with a pre-formed ligand derived from glyoxal. This is a common method for synthesizing complexes with Schiff base ligands, which are formed by the condensation of glyoxal with primary amines. jpionline.orginteresjournals.org For instance, a Schiff base ligand like 2-thiophenyl glyoxal anthranilic acid can be synthesized first and then reacted with a manganese(II) acetate (B1210297) solution in ethanol (B145695). jpionline.org The mixture is typically refluxed for a couple of hours, leading to the precipitation of the colored manganese complex, which can then be filtered, washed, and dried. jpionline.org
Another example involves the synthesis of complexes with glyoxalmonoisonicotinoyl hydrazone. tandfonline.comtandfonline.com This ligand is prepared by reacting glyoxal with isonicotinic acid hydrazide in ethanol at room temperature. tandfonline.com Subsequently, this pre-formed ligand is reacted with various manganese(II) salts (e.g., chloride, nitrate (B79036), or sulfate) to yield the final complexes. tandfonline.com These direct synthesis reactions are often straightforward, but the isolation of the free ligand can sometimes be challenging. tandfonline.com
The table below summarizes representative examples of direct complexation methods.
| Manganese Salt | Glyoxal-Derived Ligand | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Manganese(II) acetate | 2-thiophenyl glyoxal anthranilic acid | Ethanol | Reflux for 2 hours | jpionline.org |
| Mn(II) chloride, nitrate, or sulfate | Glyoxalmonoisonicotinoyl hydrazone | Ethanol | Reaction at room temperature or gentle warming | tandfonline.comtandfonline.com |
| Manganese(II) chloride | Glyoxal bis(N-phenyl) osazone | Acetonitrile/Dichloromethane | Warming to 70°C | biomedres.us |
Template Synthesis Strategies Utilizing Glyoxal in Macrocyclic Ligand Formation
Template synthesis is a powerful technique where a metal ion, in this case manganese, acts as a template to direct the condensation of reactants around it to form a macrocyclic ligand. tandfonline.com This method is particularly effective for creating complex structures that are difficult or impossible to form in the absence of the metal ion. rasayanjournal.co.in The manganese ion organizes the reacting components, facilitating the cyclization reaction.
In this approach, the manganese ion is present during the condensation reaction between glyoxal and a diamine or dihydrazide, leading directly to a macrocyclic Schiff base complex. tandfonline.comrasayanjournal.co.in A typical procedure involves adding a manganese(III) salt to a hot, stirring methanolic solution of a dihydrazide, such as oxalyldihydrazide. tandfonline.com After a brief reflux, glyoxal is added, and the reflux is continued for several hours to yield the macrocyclic complex. tandfonline.com This one-pot synthesis is an efficient route to producing tetraaza macrocyclic complexes. tandfonline.comrasayanjournal.co.in This method has been successfully used to create complexes from the condensation of glyoxal and compounds like 2,6-diaminopyridine (B39239) in the presence of Mn(III) salts. rasayanjournal.co.in
The template effect of manganese is crucial for synthesizing polyaza macrocycles, which contain multiple nitrogen donor atoms. The metal ion directs the [2+2] cyclocondensation of two equivalents of a diamine and two equivalents of a dicarbonyl compound like glyoxal. africanjournalofbiomedicalresearch.comresearchgate.net For example, new series of manganese(II) macrocyclic complexes have been prepared via a template method by reacting diamines (like 4-aminobenzoic hydrazide) with α-diketones in a methanolic solution containing a manganese salt. africanjournalofbiomedicalresearch.comresearchgate.net Similarly, manganese(III) has been used as a template to synthesize 16-membered macrocyclic complexes by condensing oxalyldihydrazide and glyoxal. tandfonline.com The resulting complexes often exhibit a square pyramidal geometry. tandfonline.com
The synthesis of cross-bridged cyclams, a specific type of polyazamacrocycle, also utilizes glyoxal. For instance, N,N′-diethyl and N-ethyl,N′-methyl glyoxal-bridged cyclam ligands have been synthesized, and their subsequent complexation with manganese(II) chloride has been reported. researchgate.netresearchgate.net
N-heterocyclic carbenes (NHCs) are a significant class of ligands in organometallic chemistry. wikipedia.org The synthesis of the most common NHC precursors, imidazolium (B1220033) salts, often starts from glyoxal. nih.gov A standard route involves the condensation of glyoxal with two equivalents of a primary amine (like 2,4,6-trimethylaniline) to form a diimine. wikipedia.orgnih.gov This diimine is then cyclized with a C1 source, such as formaldehyde (B43269) or chloromethyl ethyl ether, to form the imidazolium or imidazolinium salt. wikipedia.orgnih.gov
While the synthesis of the NHC ligand precursor heavily relies on glyoxal, the subsequent complexation with manganese is typically a separate step. Manganese(II) chloride complexes with NHC ligands like IMes (1,3-dimesitylimidazol-2-ylidene) are prepared by the direct addition of the carbene to a manganese salt, such as MnCl₂(THF)₁.₆. researchgate.net This reaction yields dimeric manganese complexes. researchgate.net Higher-valent Manganese(III) NHC complexes have also been synthesized using phenol-substituted NHC ligands. rsc.org Although glyoxal is fundamental to creating the ligand backbone, the complexation step itself is often a direct reaction with the pre-formed (or in situ generated) carbene, rather than a template synthesis in the traditional sense. researchgate.netunibo.it
Solution-Phase and Solid-State Synthetic Routes for Manganese-Glyoxal Systems
The vast majority of manganese-glyoxal complex syntheses are performed in the solution phase . Typically, solvents like methanol (B129727) or ethanol are used, often with heating under reflux to drive the reactions to completion. jpionline.orgtandfonline.comtandfonline.com The choice of solvent can be critical, as many of the resulting complexes are soluble only in polar aprotic solvents like DMF and DMSO, while being insoluble in water and common organic solvents. interesjournals.orgtandfonline.com Microwave-assisted synthesis (MAS) is an increasingly popular solution-phase technique that can dramatically reduce reaction times from hours to minutes and often increase yields compared to conventional heating (CH). mdpi.com
Solid-state synthesis for this class of compounds is less common in the literature. Most reported syntheses involve reactions in solution, followed by precipitation and isolation of the solid product. There is little specific mention of solvent-free, solid-state grinding or mechanochemical methods for the primary synthesis of manganese-glyoxal complexes in the reviewed literature.
Influence of Reaction Conditions on Yield, Purity, and Isomer Selectivity
Reaction conditions play a pivotal role in determining the outcome of the synthesis of manganese-glyoxal complexes. Key variables include temperature, reaction time, solvent, and the stoichiometry of reactants. nih.gov
Temperature and Reaction Time: Higher temperatures and longer reaction times are often employed to increase reaction rates and drive the formation of the desired product. For example, template condensations are often carried out under reflux for 6 to 10 hours. tandfonline.comtandfonline.com However, prolonged heating or excessive temperatures can also lead to the formation of impurities or decomposition of the product. nih.gov In some manganese-catalyzed reactions, reducing the temperature was found to be necessary to achieve an excellent yield of the desired product over side products. beilstein-journals.org Microwave-assisted synthesis highlights the trade-off, offering high yields in minutes, which can prevent the decomposition associated with prolonged conventional heating. mdpi.com
Solvent: The choice of solvent is crucial not only for dissolving the reactants but also for the precipitation and purity of the final product. Methanol is a common choice for template synthesis. tandfonline.comrasayanjournal.co.in The insolubility of the formed complexes in the reaction solvent can be advantageous, as it drives the reaction forward and simplifies purification by simple filtration. interesjournals.orgtandfonline.com
Stoichiometry and Concentration: The molar ratio of the reactants (manganese salt, diamine/dihydrazide, glyoxal) is a determining factor for the structure of the final product, especially in template synthesis. A [2+2] condensation is often targeted to form 14- or 16-membered macrocycles. africanjournalofbiomedicalresearch.comnih.gov Using ultra-dilute solutions can favor intramolecular cyclization over intermolecular polymerization, though this can also lead to long reaction times. royalsocietypublishing.org
Purity and Yield: Yields for template syntheses of manganese-glyoxal macrocycles are reported in the range of 45-50%. tandfonline.com The purity of the complex is often confirmed by elemental analysis and various spectroscopic techniques. The insolubility of many complexes in common solvents aids in their purification, as they can be washed with solvents like methanol and ether to remove unreacted starting materials. tandfonline.com In some cases, controlling reaction conditions can allow for selective crystallization of a desired isomer, although specific studies on isomer selectivity for manganese-glyoxal systems are not extensively detailed in the available literature.
The table below outlines how different conditions can affect the synthesis.
| Parameter | Influence on Synthesis | Example/Observation | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and can influence product distribution between desired product and impurities. | Higher temperatures can increase yield but also promote side reactions. In some cases, lower temperatures (60°C) are optimal for selectivity. | nih.govbeilstein-journals.org |
| Reaction Time | Determines the extent of reaction completion. Can be drastically reduced by microwave irradiation. | Conventional heating often requires 6-10 hours, while microwave synthesis can be complete in minutes. | tandfonline.comtandfonline.commdpi.com |
| Solvent Choice | Impacts reactant solubility and product isolation. Can influence yield and purity. | Methanol is common for template reactions, facilitating reaction and then precipitation of the product. | tandfonline.commdpi.com |
| Reactant Ratio | Crucial for directing the outcome of template syntheses (e.g., macrocycle size). | A 1:2:2 ratio of Metal:Diamine:Glyoxal is used for [2+2] macrocyclization. | africanjournalofbiomedicalresearch.comresearchgate.net |
Advanced Characterization Techniques for Manganese Glyoxal Systems
Spectroscopic Elucidation
Spectroscopic techniques are fundamental in determining the electronic and geometric structures of manganese-glyoxal complexes. By probing the interactions of these molecules with electromagnetic radiation, detailed information about their bonding, coordination environment, and magnetic properties can be obtained.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination of ligands to the manganese center. In the study of manganese complexes derived from the condensation of glyoxal (B1671930) with other molecules, such as hydrazides, IR spectroscopy confirms the formation of the new molecular framework. tandfonline.com
The absence of the characteristic C=O stretching vibration, typically found near 1700 cm⁻¹, indicates that the carbonyl groups of glyoxal have successfully reacted. tandfonline.com Concurrently, the appearance of new bands in the far-infrared region is indicative of the formation of manganese-ligand bonds. For instance, vibrational modes observed in the range of 415-465 cm⁻¹ are typically assigned to the Mn-N stretching vibration (ν(Mn-N)), confirming the coordination of azomethine nitrogens to the manganese ion. tandfonline.comtandfonline.com Additional bands in the regions of 305-325 cm⁻¹ and 210-260 cm⁻¹ can be assigned to ν(Mn-Cl) and ν(Mn-O) vibrations, respectively, when anions like chloride or nitrate (B79036) are part of the coordination sphere. tandfonline.comtandfonline.com Raman spectroscopy has also been employed to investigate the various hydrated and oligomeric forms of glyoxal in aqueous solutions, identifying the deformation vibrations of dioxolane rings in dihydrated glyoxal oligomers. researchgate.net
Table 1: Characteristic Infrared Frequencies for Manganese-Glyoxal Type Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| ν(N-H) | ~3243–3300 | tandfonline.com |
| ν(Mn-N) (azomethine) | ~415–465 | tandfonline.comtandfonline.com |
| ν(Mn-Cl) | ~300–325 | tandfonline.comtandfonline.com |
| ν(Mn-O) | ~210–260 | tandfonline.comtandfonline.com |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within the manganese complex, which are sensitive to the oxidation state and coordination geometry of the central metal ion. The electronic spectra of manganese(III) macrocyclic complexes, for example, exhibit multiple d-d transition bands. tandfonline.com
For certain Mn(III) complexes, these bands are observed in the ranges of 12,250-12,590 cm⁻¹, 16,050-18,920 cm⁻¹, and 35,420-35,750 cm⁻¹. tandfonline.com The position and intensity of these absorptions are used to propose the geometry of the complex, with five-coordinate square pyramidal and six-coordinate octahedral geometries being common. tandfonline.comjpionline.org In some cases, such as with the permanganate (B83412) ion (manganate(VII)), intense colors arise from charge-transfer transitions rather than d-d transitions, where the absorption of a photon causes an electron to move from a ligand-based orbital to a metal-based orbital. docbrown.info UV-Vis spectroscopy is also a valuable tool for monitoring the formation of light-absorbing products in reactions involving glyoxal. copernicus.orgcopernicus.org
Table 2: Electronic Spectral Data for a Representative Mn(III) Macrocyclic Complex
| Transition | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| d-d | 12,250-12,590 | tandfonline.com |
| d-d | 16,050-18,920 | tandfonline.com |
| d-d | 35,420-35,750 | tandfonline.com |
Magnetic Resonance Spectroscopy: Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Investigations
Magnetic resonance techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), offer detailed information about the structure and electronic environment of manganese-glyoxal systems. While NMR is broadly applicable, its use in studying paramagnetic manganese complexes can be complicated, though spectra of diamagnetic analogs like Zn(II) complexes can provide useful structural information. For instance, the ¹H NMR spectrum of a related zinc complex showed signals for amide protons (8.05-8.10 ppm) and protons from the glyoxal moiety (4.50-5.20 ppm). tandfonline.com
EPR spectroscopy is uniquely suited for studying paramagnetic species, making it indispensable for characterizing manganese complexes, which often have unpaired electrons (e.g., high-spin Mn(II) and Mn(III)). bruker.combiointerfaceresearch.com EPR spectra provide information on the geometry of the metal center and the nature of the metal-ligand bonding. nih.gov High-field EPR (HF-EPR) is particularly powerful for studying integer-spin systems like high-spin Mn(III) (S=2), which are often "EPR-silent" at conventional frequencies. core.ac.uk HF-EPR measurements can determine the zero-field splitting (D) and rhombicity (E) parameters, which describe the electronic structure of the metal center. core.ac.uk For one Mn(III) corrole (B1231805) complex, HF-EPR yielded a D value of 2.69 cm⁻¹, confirming an isolated high-spin Mn(III) center. core.ac.uk
Table 3: High-Field EPR Parameters for a Manganese(III) Corrole Complex | Parameter | Value | Reference | | :--- | :--- | :--- | | g|| | 1.980(4) | core.ac.uk | | g⊥ | 1.994(4) | core.ac.uk | | D (cm⁻¹) | 2.69(2) | core.ac.uk | | E (cm⁻¹) | 0.030(3) | core.ac.uk |
Diffraction-Based Structural Determination
Diffraction methods provide the most definitive information regarding the three-dimensional atomic arrangement in crystalline solids, offering precise data on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction for Absolute Structure and Bonding Parameters
Table 4: Illustrative Crystallographic Data for a Manganese Boracite
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | unige.ch |
| Space Group | F4̄3c | unige.ch |
| a (Å) | 12.3100(9) | unige.ch |
| Z | 8 | unige.ch |
Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis
Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. forcetechnology.com It is widely used for phase identification, determining the degree of crystallinity, and calculating lattice parameters and crystallite size. beilstein-journals.orguitm.edu.my In the context of manganese-glyoxal systems, PXRD can be used to characterize the final complex or to study solid-state transformations, such as the calcination of precursor materials to form various manganese oxides. beilstein-journals.org For instance, the thermal decomposition of a Mn(II) glycolate (B3277807) precursor can be monitored by in-situ PXRD, showing transformations to phases like Mn₃O₄ and α-Mn₂O₃. beilstein-journals.org The broadening of the diffraction peaks in a PXRD pattern is indicative of small crystallite sizes, which can be quantified using the Scherrer equation. researchgate.net The technique is also fundamental for quantitative phase analysis, allowing for the determination of the relative proportions of different crystalline phases within a mixture. uitm.edu.my
Table 5: Phase Analysis of a Manganese Oxide Composite via PXRD
| Phase | Percentage (%) | Average Crystallite Size (nm) | Reference |
|---|---|---|---|
| Mn₃O₄ | 74.22 | 22 | uitm.edu.my |
| MnO₂ | 25.78 | 24 | uitm.edu.my |
Electromagnetism and Conductance Studies
Magnetic Susceptibility Measurements for Spin State Determination
Magnetic susceptibility measurements are a cornerstone for characterizing transition metal complexes, as they provide direct evidence of the number of unpaired electrons, which in turn helps determine the oxidation state and the spin state (high-spin or low-spin) of the manganese center. The magnetic moment (μ) is calculated from the measured susceptibility and is typically reported in Bohr Magnetons (B.M.).
In manganese-glyoxal complexes, the magnetic moment is indicative of the electronic configuration, which is influenced by the ligand field. For instance, studies on trivalent manganese complexes derived from the template condensation of oxalyldihydrazide and glyoxal report magnetic moment values in the range of 4.80-4.90 B.M. tandfonline.com This range is consistent with a high-spin d⁴ configuration for Mn(III) in a five-coordinate or distorted octahedral environment, corresponding to four unpaired electrons.
Similarly, Mn(II) complexes, which have a d⁵ electronic configuration, are often found in a high-spin state. Research on Mn(II) complexes with Schiff base ligands incorporating glyoxal moieties shows magnetic moments around 5.85 B.M. for octahedral geometries and 5.65 B.M. for tetrahedral structures, values that are close to the spin-only value for five unpaired electrons. rdd.edu.iq Another study on Mn(II) complexes with a Schiff base ligand (2-Thio phenyl glyoxal anthranilic acid) reported a magnetic moment of 5.05 B.M., also suggesting an octahedral geometry. jpionline.org
| Complex Type | Reported Magnetic Moment (B.M.) | Inferred Mn Oxidation State | Inferred Spin State/Geometry | Reference |
|---|---|---|---|---|
| Mn(III) macrocycle with oxalyldihydrazide and glyoxal | 4.80 - 4.90 | Mn(III) | High-spin (4 unpaired e⁻), Square Pyramidal | tandfonline.com |
| Mn(II) complex with heterocyclic Schiff base | 5.85 | Mn(II) | High-spin (5 unpaired e⁻), Octahedral | rdd.edu.iq |
| Mn(II) complex with heterocyclic Schiff base | 5.65 | Mn(II) | High-spin (5 unpaired e⁻), Tetrahedral | rdd.edu.iq |
| Mn(II) complex with 2-Thio phenyl glyoxal anthranilic acid | 5.05 | Mn(II) | High-spin, Octahedral | jpionline.org |
Molar Conductance Measurements for Electrolytic Nature Assessment
Molar conductance (ΛM) measurements are performed to determine whether a complex is an electrolyte or a non-electrolyte in a given solvent. This technique measures the electrical conductivity of a molar solution of the complex, providing insight into whether the anions are coordinated directly to the metal center or exist as free counter-ions in the solution.
The interpretation of the data depends on the solvent used (commonly DMF or DMSO) and the expected conductance ranges for different electrolyte types. For example, some trivalent manganese macrocyclic complexes formed from glyoxal and oxalyldihydrazide exhibit molar conductance values of 150-185 ohm⁻¹ cm² mol⁻¹ in DMSO. tandfonline.comtandfonline.com These values indicate that the complexes behave as 1:2 electrolytes, suggesting that two anions are not part of the primary coordination sphere and exist as counter-ions. tandfonline.comtandfonline.com
Conversely, many manganese-glyoxal systems are found to be non-electrolytes. jpionline.orgasianpubs.orgresearchgate.net Studies on Mn(II) complexes with various tetradentate macrocyclic ligands derived from glyoxal report low molar conductance values, which supports the formulation of these compounds as neutral complexes, such as [MLX₂], where the anions (X) are directly bonded to the manganese ion. asianpubs.orgresearchgate.net Similarly, Mn(II) complexes with Schiff base ligands have also shown low molar conductance values, confirming their non-electrolytic nature. jpionline.orgresearchgate.net
| Complex Type | Solvent | Reported Molar Conductance (ohm⁻¹ cm² mol⁻¹) | Inferred Electrolytic Nature | Reference |
|---|---|---|---|---|
| [Mn(C₈H₈N₈O₄)X]X₂ | DMSO | 150 - 185 | 1:2 Electrolyte | tandfonline.comtandfonline.com |
| Mn(II) complex with 2-Thio phenyl glyoxal anthranilic acid | DMF | Low value | Non-electrolyte | jpionline.org |
| [MnLX₂] (L = macrocycle from glyoxal and carbahydrazide) | Not Specified | Low value | Non-electrolyte | asianpubs.orgresearchgate.net |
| [M(L)Cl₂] (L = heterocyclic Schiff base) | DMF/DMSO | Low value | Non-electrolyte | rdd.edu.iq |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For manganese-glyoxal complexes, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment (FAB) mass spectrometry are employed to verify the molecular formula of the synthesized compounds. researchgate.net
The analysis typically reveals a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) whose mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the proposed complex structure. This confirmation is a crucial step in characterization, providing strong evidence for the formation of the target molecule. ekb.eg
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a fundamental quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For manganese-glyoxal complexes, this analysis is essential for verifying the empirical formula and confirming the stoichiometry of the synthesized product. rasayanjournal.co.in The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.
A close agreement between the found and calculated percentages provides strong evidence for the purity and the proposed stoichiometry of the complex. jpionline.org This analysis, often performed alongside metal content estimation, confirms the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules within the crystal lattice. tandfonline.comrasayanjournal.co.in For example, in the characterization of trivalent manganese complexes derived from oxalyldihydrazide and glyoxal, the elemental analysis results were in satisfactory agreement with the calculated values for the formula [M(C₈H₈N₈O₄)X]X₂. tandfonline.comtandfonline.com
| Proposed Formula | Element | Percentage (%) | Reference | |
|---|---|---|---|---|
| Calculated | Found | |||
| [Mn(C₈H₈N₈O₄)Cl]Cl₂ | C | 20.19 | 20.01 | tandfonline.com |
| H | 1.68 | 1.52 | ||
| N | 23.55 | 23.41 | ||
| Mn | 11.56 | 11.42 | ||
| [Mn(L)Cl₂] where L = C₃₅H₂₅N₃O₂ | C | 64.77 | 64.82 | rdd.edu.iq |
| H | 3.87 | 3.94 | ||
| N | 6.51 | 6.48 | ||
| Mn | 8.49 | 8.52 |
Theoretical and Computational Investigations of Manganese Glyoxal Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of manganese-glyoxal systems. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its structure, bonding, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool for investigating transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govnih.gov For systems analogous to manganese-glyoxal, such as manganese(II) oxalate (B1200264) hydrates, DFT is used to perform geometry optimizations. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. The optimized structural parameters can then be compared with experimental data, such as those from X-ray diffraction (XRD), to validate the computational model. nih.gov
In a study on manganese(II) oxalate dihydrate (α-MnC₂O₄·2H₂O), a close relative of a hydrated manganese-glyoxal complex, DFT calculations accurately reproduced the experimental crystallographic data. nih.gov This agreement between theory and experiment provides confidence in the computational model's ability to describe the system's geometry.
Table 1: Comparison of Experimental and DFT-Optimized Structural Parameters for α-MnC₂O₄·2H₂O Data sourced from a study on manganese(II) oxalate hydrates. nih.gov
| Parameter | Experimental (XRD) | DFT Optimized |
|---|---|---|
| Cell Parameters | ||
| a (Å) | 9.904 | 9.931 |
| b (Å) | 5.643 | 5.658 |
| c (Å) | 9.923 | 9.954 |
| β (°) | 107.81 | 107.83 |
| Bond Lengths (Å) | ||
| Mn-O(oxalate) | 2.155 | 2.189 |
| Mn-O(water) | 2.245 | 2.298 |
| C-O | 1.250 | 1.264 |
Bonding analysis in manganese-glyoxal systems involves examining the molecular orbitals and the nature of the interaction between the manganese ion and the glyoxal (B1671930) ligand. DFT calculations reveal the extent of charge transfer and the covalent character of the metal-ligand bonds. acs.org The interaction is primarily characterized by sigma (σ) donation from the oxygen lone pairs of glyoxal to the empty d-orbitals of the manganese center. The degree of this interaction influences the electronic properties and reactivity of the complex. DFT can also be used to study the magnetic properties of manganese complexes, determining the preferred spin state (e.g., high-spin or low-spin) by comparing the energies of different electronic configurations. unipd.it
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. Vibrational frequencies, corresponding to the various stretching and bending modes within the molecule, can be calculated from the optimized geometry. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For manganese(II) oxalate hydrates, DFT calculations have shown small differences between theoretical and measured vibrational frequencies, confirming the accuracy of the computational approach. nih.gov
Table 2: Selected Calculated Vibrational Frequencies for α-MnC₂O₄·2H₂O Data sourced from a study on manganese(II) oxalate hydrates. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H stretch (water) | 3400 - 3500 |
| C=O stretch (asymmetric) | ~1630 |
| C=O stretch (symmetric) | ~1360 |
| C-C stretch | ~820 |
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-visible spectroscopy. These calculations provide insights into the energies of excited states and the nature of the transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. acs.org For example, in a related ruthenium-osazone complex, TD-DFT calculations assigned a strong absorption band to a ruthenium-to-ligand charge transfer. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the system's behavior over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the exploration of conformational changes, dynamic processes, and interactions with the surrounding environment, such as solvent molecules. acs.orgacs.org
Computational Mechanistic Studies for Reaction Pathways and Transition States
DFT and other quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy of the transition state determines the activation energy of the reaction, which governs its rate.
Computational studies have been performed on the reactions of glyoxal, such as its reaction with the hydroxyl radical (OH), to understand atmospheric chemistry. nih.govacs.org These studies detail the reaction pathway, including the energy partitioning among the products. For manganese complexes, computational mechanistic studies have shed light on their catalytic activity in various transformations, such as C-H bond activation and oxidation reactions. rsc.orgnih.gov A typical mechanistic study on a manganese-glyoxal reaction would involve:
Locating the geometries of all stationary points (reactants, intermediates, transition states, and products).
Calculating the energies to construct a reaction profile diagram.
Analyzing the electronic structure at the transition state to understand the key bond-forming and bond-breaking events.
These studies provide a step-by-step description of the reaction at a molecular level, offering insights that are often inaccessible through experimental means alone. rsc.org
Ligand Field Theory and Molecular Orbital Analysis for Understanding Metal-Ligand Interactions
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. numberanalytics.com It is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonding through the application of molecular orbital (MO) theory. libretexts.org
In a manganese-glyoxal complex, the interaction between the manganese d-orbitals and the ligand orbitals (primarily the oxygen lone pairs) leads to a splitting of the d-orbital energies. numberanalytics.com For an octahedral complex, the five degenerate d-orbitals split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg* set (dx²-y², dz²). libretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo).
Molecular orbital analysis, often performed in conjunction with DFT calculations, provides a more detailed picture of the bonding. An MO diagram for a manganese-glyoxal complex would show the formation of bonding (σ) and antibonding (σ) orbitals from the combination of metal and ligand orbitals. The σ bonding orbitals are primarily ligand in character and are filled with the ligand's electrons. The metal's d-electrons occupy the t₂g and eg orbitals, which are essentially metal-centered non-bonding and antibonding orbitals, respectively. libretexts.org
The nature of the glyoxal ligand influences the magnitude of Δo. This, in turn, determines the preferred electron configuration (high-spin vs. low-spin) and the magnetic properties of the complex. The MO diagram also helps to explain electronic spectra, as transitions between these orbitals correspond to the absorption of light. acs.orgnumberanalytics.com
Coordination Chemistry and Structural Diversity of Manganese Glyoxal Complexes
Ligand Architecture and Denticity of Glyoxal-Derived Ligands
The reaction of glyoxal (B1671930) with primary amines yields a variety of Schiff base ligands whose coordination behavior is dictated by the nature of the amine precursor. These ligands can coordinate to manganese ions in several ways, leading to a range of complex structures.
Glyoxal-derived ligands can exhibit various denticities, with bidentate and tetradentate modes being the most common in manganese coordination chemistry.
Bidentate Coordination: When glyoxal reacts with monofunctional primary amines, it can form α-diimine ligands. These ligands can act as bidentate chelators, coordinating to a manganese center through their two nitrogen atoms.
Tetradentate Coordination: More commonly, glyoxal is reacted with difunctional amines or amino-phenols/thiols to create tetradentate ligands. A well-known example is glyoxal bis(2-hydroxyanil), formed from the condensation of glyoxal and 2-aminophenol. nih.govscbt.comcymitquimica.com This ligand can coordinate to a manganese ion through two nitrogen and two oxygen atoms, forming a stable chelate structure. Similarly, ligands derived from the condensation of glyoxal with two equivalents of a diamine can also result in tetradentate coordination.
Polydentate Coordination: While less common, more complex glyoxal-derived ligands can be designed to exhibit higher denticities, leading to the formation of polynuclear manganese complexes where the ligand bridges multiple metal centers.
Table 1: Examples of Glyoxal-Derived Ligands and Their Coordination Modes with Manganese
| Ligand Name | Abbreviation | Denticity | Typical Donor Atoms |
|---|---|---|---|
| Glyoxal bis(2-hydroxyanil) | GBHA | Tetradentate | N, N, O, O |
| Glyoxal-bis(guanylhydrazone) | GAG | Tetradentate | N, N, N, N |
The coordination of glyoxal-derived ligands to manganese centers primarily occurs through the nitrogen atoms of the azomethine (imine) groups (>C=N-). nih.gov These nitrogen atoms are effective sigma donors, forming stable coordinate bonds with the manganese ion.
Manganese Oxidation States and Spin States in Glyoxal-Based Complexes
Manganese is known for its ability to exist in a wide range of oxidation states, and this versatility is also observed in its complexes with glyoxal-derived ligands. The specific oxidation state and the resulting spin state are influenced by the nature of the ligand, the coordination geometry, and the synthetic conditions.
Manganese complexes with glyoxal-derived ligands have been characterized in the +2 and +3 oxidation states.
Manganese(II) Complexes: In the +2 oxidation state (d⁵ configuration), manganese complexes with glyoxal-derived ligands are common. These complexes are often characterized by techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. The electronic spectra of high-spin Mn(II) complexes typically show very weak, spin-forbidden d-d transitions. nih.gov
Manganese(III) Complexes: The +3 oxidation state (d⁴ configuration) is also accessible for manganese in this class of complexes, particularly with ligands that can stabilize higher oxidation states, such as those with phenolate (B1203915) donors. Mn(III) complexes are often identified by their characteristic electronic absorption spectra and magnetic properties. nih.gov The synthesis of Mn(III) complexes can sometimes occur through the aerial oxidation of a Mn(II) precursor. nih.gov
Manganese(IV) Complexes: While Mn(IV) complexes with other types of ligands are well-known, specific examples with simple glyoxal-derived Schiff bases are less common in the literature. Achieving this higher oxidation state typically requires strongly donating and sterically accessible ligand environments.
The d-electron configuration of the manganese ion in a glyoxal-based complex determines its magnetic properties, specifically whether it adopts a high-spin or low-spin state.
High-Spin Complexes: For Mn(II) (d⁵), a high-spin configuration with five unpaired electrons (S = 5/2) is very common, leading to significant paramagnetism. frontiersin.org For Mn(III) (d⁴), a high-spin configuration with four unpaired electrons (S = 2) is also frequently observed. orientjchem.org The preference for a high-spin state is often due to the ligand field strength of the glyoxal-derived ligand not being strong enough to overcome the spin-pairing energy. quora.com
Low-Spin Complexes: Low-spin configurations are less common but can occur, particularly with strong-field ligands. A low-spin Mn(II) complex (S = 1/2) would require a strong ligand field to induce spin pairing. Similarly, a low-spin Mn(III) complex (S = 1) would result from a sufficiently strong ligand field. The magnetic moment of the complex, determined through magnetic susceptibility measurements, is a key indicator of its spin state. researchgate.net
Table 2: Electronic Configurations and Spin States for Manganese in Glyoxal Complexes
| Oxidation State | d-Electron Count | High-Spin Configuration (Unpaired e⁻) | Low-Spin Configuration (Unpaired e⁻) |
|---|---|---|---|
| Mn(II) | d⁵ | t₂g³ eg² (5) | t₂g⁵ eg⁰ (1) |
| Mn(III) | d⁴ | t₂g³ eg¹ (4) | t₂g⁴ eg⁰ (2) |
Preferred Coordination Geometries and Isomeric Forms
The coordination number and geometry of manganese-glyoxal complexes are influenced by the denticity of the ligand, the size of the manganese ion, and the presence of any ancillary ligands.
Common coordination geometries for manganese in these complexes include:
Octahedral: With hexacoordinate manganese, an octahedral geometry is frequently observed. This is common for Mn(II) and Mn(III) complexes with tetradentate glyoxal-derived ligands, where the remaining two coordination sites are occupied by solvent molecules or other monodentate ligands. nih.gov
Square Planar: A tetracoordinate square planar geometry is also possible, particularly for Mn(II) with a tetradentate ligand in a strong-field environment that could favor a low-spin d⁵ configuration.
Square Pyramidal: Pentacoordinate manganese can adopt a square pyramidal geometry, for instance, with a tetradentate ligand occupying the basal plane and a fifth ligand in the apical position.
Pentagonal Bipyramidal: Seven-coordinate geometries, such as pentagonal bipyramidal, are rare but have been observed in some manganese complexes with specific pentadentate ligands.
Isomerism in these complexes can arise from the arrangement of the ligands around the metal center. For example, in an octahedral complex with a tetradentate ligand and two monodentate ligands, cis- and trans- isomers are possible depending on the relative positions of the monodentate ligands. The specific isomeric form adopted can be influenced by steric factors and the electronic properties of the ligands. Detailed structural characterization, often by single-crystal X-ray diffraction, is necessary to definitively determine the coordination geometry and isomeric form of these complexes.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the coordination chemistry of the specific compound "Manganese;oxaldehyde" (manganese-glyoxal) as requested. Extensive searches have revealed a significant lack of published research detailing the synthesis, isolation, and structural characterization of coordination complexes formed directly between manganese and the glyoxal (oxaldehyde) ligand.
The scientific literature extensively documents the coordination chemistry of manganese with oxalate (B1200264) , the oxidized form of glyoxal. This prevalence of manganese-oxalate complexes suggests that under typical reaction conditions for forming coordination complexes, glyoxal likely undergoes oxidation to the more stable oxalate anion, which then readily coordinates to manganese centers. Glyoxal itself is a highly reactive dicarbonyl compound, prone to polymerization and other reactions, which may preclude the formation and isolation of stable, characterizable manganese-glyoxal complexes.
Consequently, there is no available data to populate the requested sections of the article, including:
Supramolecular Assembly and Extended Network Formation via Manganese-Glyoxal Units:There is no evidence in the literature of manganese-glyoxal units being used as building blocks for larger networks.
Therefore, to adhere to the strict requirements of scientific accuracy and focus solely on the requested compound, the article cannot be written. Providing information on manganese-oxalate complexes would be scientifically inaccurate and would violate the explicit instructions of the request.
Mechanistic Investigations of Redox and Catalytic Processes in Manganese Glyoxal Systems
Electron Transfer Pathways within Manganese-Glyoxal Complexes
Electron transfer (ET) is the fundamental process governing the redox chemistry of manganese-glyoxal systems. The transfer of an electron between the manganese center and a substrate can occur through two primary pathways: outer-sphere and inner-sphere mechanisms. york.ac.ukwikipedia.orgdavuniversity.org
Outer-Sphere Electron Transfer: In this pathway, the inner coordination shells of both the manganese complex and the substrate remain intact. wikipedia.orglibretexts.org The electron tunnels through space from the donor to the acceptor. The rate of outer-sphere ET is influenced by the thermodynamic driving force and the reorganization energy—the energy required to change the bond lengths and angles of the reactants upon changing their oxidation states. libretexts.org For a hypothetical [Mn(glyoxal)]-substrate interaction, this would involve electron transfer without the substrate first displacing a ligand from the manganese coordination sphere.
Inner-Sphere Electron Transfer: This mechanism involves the formation of a precursor complex where the substrate is bridged to the manganese center by a shared ligand. york.ac.ukbhu.ac.in This pathway is common when one of the reactants is substitutionally labile, allowing a bridging ligand to connect the oxidant and reductant. Studies on the reduction of a Manganese(III)-salen complex by glyoxylic acid, a derivative of glyoxal (B1671930), strongly suggest an inner-sphere mechanism. researchgate.net The reaction proceeds via a rapid pre-association of the Mn(III) complex with glyoxylic acid to form an inner-sphere complex, followed by the slower electron transfer step. researchgate.net The high activation enthalpies (ΔH‡) reported for this system, ranging from 93 to 119 kJ mol⁻¹, are indicative of the substantial bond reorganization characteristic of an inner-sphere process. researchgate.net It is plausible that manganese-glyoxal complexes would follow a similar inner-sphere pathway, particularly in reactions where the substrate can coordinate directly to the manganese center.
Detailed Reaction Mechanisms of Manganese-Catalyzed Transformations
The variable oxidation states of manganese (primarily +2, +3, and +4) allow its complexes to catalyze both oxidative and reductive transformations.
Manganese complexes are well-known catalysts for the oxidation of organic substrates, including alcohols and aldehydes. researchgate.net The active oxidant is often a high-valent manganese-oxo (Mn=O) species, which can be formed by the reaction of a lower-valent manganese precursor with a terminal oxidant like H₂O₂. nih.govnih.gov
A proposed catalytic cycle for the oxidation of an alcohol by a manganese-glyoxal catalyst is as follows:
Activation: A Mn(II)-glyoxal complex reacts with a terminal oxidant (e.g., H₂O₂) to form a high-valent Mn(IV)=O or Mn(V)=O intermediate.
Hydrogen Atom Abstraction: The electrophilic Mn-oxo species abstracts a hydrogen atom from the α-C-H bond of the alcohol substrate. nih.govrsc.org This is often the rate-determining step, as supported by kinetic isotope effect (KIE) studies in related manganese systems which show moderate values (kH/kD ≈ 2.2-4.3). researchgate.net
Electron Transfer/Rebound: The resulting substrate radical can then be further oxidized by the Mn(III) or Mn(IV) center to form the corresponding aldehyde or ketone. The manganese center is reduced back to a lower oxidation state.
Catalyst Regeneration: The reduced manganese-glyoxal complex is re-oxidized by the terminal oxidant, regenerating the high-valent Mn-oxo species and completing the catalytic cycle.
While often employed as oxidants, manganese complexes can also act as reducing agents. More relevant to the manganese-glyoxal system is the role of the ligand itself as a reductant. Research has demonstrated that glyoxylic acid (the hydrated, gem-diol form of glyoxal's oxidation product) can reduce Mn(III) to Mn(II). researchgate.net In this process, two molecules of Mn(III) are consumed for each molecule of glyoxylic acid, which is oxidized to formic acid and CO₂. researchgate.net
The mechanism involves the formation of an inner-sphere complex between Mn(III) and glyoxylic acid, followed by intramolecular electron transfer. researchgate.net This suggests that a manganese complex where glyoxal is coordinated could participate in reductive chemistry where the glyoxal ligand itself is sacrificed to reduce a substrate, with the manganese center mediating the electron transfer.
Identification and Spectroscopic Characterization of Transient Catalytic Intermediates
The elucidation of catalytic mechanisms relies heavily on the detection and characterization of short-lived intermediates. In manganese catalysis, UV-visible (UV-vis) and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful tools for this purpose. nih.govunesp.brescholarship.org
UV-vis Spectroscopy: High-valent manganese-oxo species exhibit characteristic absorption bands. For instance, Mn(V)=O porphyrin intermediates show a distinct band around 408-420 nm. nih.govunesp.br In studies of water oxidation by MnO₂ electrodes, a surface Mn(III) intermediate was identified by a d-d transition band with a peak at 510 nm (at pH 6). jst.go.jp Time-resolved UV-vis spectroscopy can be used to follow the formation and decay of such intermediates during the reaction. uniroma1.it
EPR Spectroscopy: EPR is particularly useful for detecting paramagnetic manganese species (e.g., Mn(II), Mn(III), Mn(IV)). escholarship.orgresearchgate.net The reduction of a Mn(III)-salen complex by glyoxylic acid was monitored by the disappearance of the Mn(III) signal and the appearance of the characteristic six-line EPR spectrum of the Mn(II) product (g ≈ 2.0). researchgate.net In other catalytic systems, mixed-valence Mn(III)/Mn(IV) intermediates have been identified by their complex multi-line EPR signals. researchgate.net The capture and analysis of such spectra provide critical insights into the electronic structure and coordination environment of the manganese centers during catalysis. For example, an enzyme-bound Mn(III) intermediate was characterized by a specific hyperfine coupling constant (A(⁵⁵Mn) = 4.2 mT) and zero-field splitting (D = -2.0 cm⁻¹), distinguishing it from other manganese species in solution. escholarship.org
Table 1: Spectroscopic Data for Representative Manganese Species
| Manganese Species | Technique | Key Spectroscopic Feature | Reference |
|---|---|---|---|
| Mn(II) Product | EPR | g ≈ 2.0, Six-line hyperfine structure | researchgate.net |
| Enzyme-Bound Mn(III) | EPR | D = -2.0 cm⁻¹, A(⁵⁵Mn) = 4.2 mT | escholarship.org |
| Mn(III) Surface Intermediate | UV-vis | λmax ≈ 510 nm (pH 6) | jst.go.jp |
| Mn(V)=O Porphyrin | UV-vis | λmax ≈ 408 nm | unesp.br |
| Low-Spin Mn(IV)-oxo | EPR | g ≈ 1.83 | kaist.ac.kr |
Kinetic Studies of Manganese-Glyoxal Mediated Reactions
Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters, which are crucial for substantiating proposed mechanisms.
In the well-studied reaction between a Mn(III)-salen complex and glyoxylic acid, the kinetics were found to be complex. researchgate.net The reaction showed a fast equilibrium pre-association of the reactants, followed by slow intramolecular and second-order electron transfer steps. The observed pseudo-first-order rate constant, k_obs, demonstrated a complex dependence on both the concentration of the glyoxylic acid and the pH of the solution. researchgate.net
Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), were determined for the various reaction pathways. The values for ΔH‡ were found to be high (93–119 kJ mol⁻¹), consistent with an inner-sphere mechanism requiring significant bond reorganization. researchgate.net The entropies of activation were largely negative, suggesting an ordered transition state, which is also characteristic of a pre-associative mechanism. researchgate.net
Table 2: Kinetic and Activation Parameters for the Reduction of a Mn(III) Complex by Glyoxylic Acid (HGl) and its Conjugate Base (Gl⁻)
| Reaction Pathway | Rate Constant (35.0 °C) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Intramolecular ET (MnIII-HGl) | ket = 2.8 x 10⁻⁵ s⁻¹ | 119 ± 11 | -1 ± 35 |
| Second-order Path (HGl) | kHGl = 0.11 dm³ mol⁻¹ s⁻¹ | 93 ± 3 | -4 ± 10 |
| Second-order Path (Gl⁻) | kGl = 0.02 dm³ mol⁻¹ s⁻¹ | 105 ± 11 | +19 ± 36 |
Data adapted from a study on a Mn(III)-salen complex with glyoxylic acid, serving as a model for a manganese-glyoxal system. researchgate.net
Role of Proton-Coupled Electron Transfer (PCET) in Manganese-Glyoxal Catalysis
Proton-coupled electron transfer (PCET) refers to reactions where an electron and a proton are transferred in a concerted or stepwise manner. nih.govrsc.org PCET pathways are critical in manganese catalysis as they allow systems to bypass high-energy intermediates and lower activation barriers, particularly in reactions involving the making and breaking of O-H and C-H bonds. rsc.orgku.edu
The importance of PCET is clearly demonstrated in the reduction of Mn(III) by glyoxylic acid (HGl). The intramolecular electron transfer is facile for the protonated complex, MnIII(salen)(OH₂)(HGl)⁺, but the corresponding deprotonated complex, MnIII(salen)(OH₂)(Gl), is virtually inert. researchgate.net This stark difference highlights the involvement of a PCET mechanism. researchgate.net Density Functional Theory (DFT) calculations revealed that in the active complex, an intramolecular hydrogen bond forms between the carboxylic proton of HGl and a coordinated phenoxide moiety of the salen ligand, facilitating the coupled transfer. researchgate.net
In the context of oxidative catalysis by a proposed Mn(IV)=O-glyoxal species, the abstraction of a hydrogen atom from an alcohol's C-H bond is a classic example of a PCET reaction, often described as a concerted proton-electron transfer (CPET). nih.govrsc.org The reactivity of Mn-oxo adducts is governed by factors that influence both the electron transfer (the Mn(IV)/Mn(III) redox potential) and the proton transfer (the pKa of the resulting Mn(III)-OH species). nih.govrsc.org Therefore, any comprehensive understanding of catalysis in manganese-glyoxal systems must consider the pivotal role of PCET in modulating reaction pathways and energetics.
Applications of Manganese Glyoxal Systems in Catalysis and Materials Science
Homogeneous and Heterogeneous Catalysis
Manganese-glyoxal systems have demonstrated considerable potential in both homogeneous and heterogeneous catalysis, driving a range of chemical reactions with high efficiency and selectivity.
Oxidation Catalysis: C-H Bond Activation, Alcohol Oxidation, Formaldehyde (B43269) Abatement
Manganese complexes are notable for their ability to catalyze a variety of oxidation reactions, a capacity that can be tuned by the choice of ligands, including those derived from glyoxal (B1671930).
C-H Bond Activation: The functionalization of otherwise inert C-H bonds is a significant challenge in synthetic chemistry. Manganese catalysts have emerged as a sustainable option for these transformations. nih.govworktribe.com Manganese(I)-catalyzed C-H activation has been shown to proceed through the formation of a seven-membered manganacycle intermediate, which is key to subsequent functionalization reactions. mdpi.com While a wide array of ligands are used, the fundamental principle involves the manganese center's ability to undergo redox changes, facilitating the cleavage of the C-H bond. nih.gov Theoretical and experimental studies have shown that manganese-oxo species can mediate both hydroxylation and desaturation pathways in C-H activation. mdpi.com The specific reaction pathway is often dictated by stereoelectronic factors of the catalyst-substrate complex. mdpi.com
Alcohol Oxidation: The selective oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Manganese complexes have proven to be highly efficient catalysts for this purpose, often utilizing environmentally benign oxidants like hydrogen peroxide. researchgate.netrsc.orgmdpi.com The mechanism typically involves the formation of a high-valent manganese-oxo species as the active oxidant. researchgate.netCurrent time information in Bangalore, IN. This species then abstracts a hydrogen atom from the α-carbon of the alcohol in the rate-determining step. researchgate.netCurrent time information in Bangalore, IN. The use of N-heterocyclic carbene ligands, which can be synthesized from glyoxal derivatives, has been shown to stabilize higher-valent Mn(III) complexes that are active in alcohol oxidation. acs.org These catalytic systems exhibit high selectivity, often avoiding the over-oxidation of primary alcohols to carboxylic acids. acs.org
Formaldehyde Abatement: Formaldehyde is a significant indoor air pollutant. Manganese oxides (MnOx) have been extensively studied as promising catalysts for the room-temperature oxidation of formaldehyde into less harmful carbon dioxide and water. researchgate.netaaqr.orgescholarship.org The catalytic activity is influenced by the crystalline structure of the manganese oxide, with different phases exhibiting varying efficiencies. aaqr.org The mechanism is often described by the Mars-van Krevelen model, where lattice oxygen from the manganese oxide participates in the oxidation of formaldehyde, and the resulting oxygen vacancies are replenished by atmospheric oxygen. researchgate.netescholarship.org While not explicitly "manganese-glyoxal" systems, the surface chemistry of these manganese oxides can be modified. For instance, lignin-glyoxal resins have been developed as formaldehyde-free wood adhesives, and manganese dioxide nanoparticles have been incorporated into materials to enhance formaldehyde removal. mdpi.com This suggests potential for glyoxal-derived compounds to act as modifiers or supports for manganese-based catalysts in this application.
| Catalyst System | Substrate | Product | Key Findings |
| Manganese(III)-salen complexes | Bioactive molecules | Azidated products | Late-stage C-H azidation with regioselectivity governed by electronic and steric effects. nih.gov |
| Synthetic mononuclear Mn(II) complexes | Secondary alcohols | Ketones | Highly efficient oxidation with up to 93% yield using H2O2. researchgate.net |
| MnO2 with various crystalline structures | Formaldehyde | CO2 and H2O | γ-MnO2 showed the highest efficiency, approaching 100% removal at 155°C. aaqr.org |
| Palygorskite-supported MnO2 | Formaldehyde | CO2 and H2O | Achieved 100% dynamic removal efficiency at room temperature. researchgate.net |
Environmental Remediation: Dye Decolorization and Pollutant Degradation
The catalytic prowess of manganese-glyoxal systems extends to environmental applications, particularly in the breakdown of persistent organic pollutants like synthetic dyes. A notable example is the synergistic action of manganese peroxidase (MnP) and glyoxal oxidase (GLOX) from white-rot fungi. In this system, GLOX oxidizes glyoxal to produce hydrogen peroxide (H₂O₂). researchgate.net This in-situ generated H₂O₂ is then utilized by MnP to oxidize Mn(II) to the highly reactive Mn(III), which in turn degrades the dye molecules. researchgate.net
Research has demonstrated the effectiveness of a coupled system using recombinant glyoxal oxidase and manganese peroxidase for the decolorization of malachite green. Current time information in Bangalore, IN.aaqr.orgescholarship.org This enzymatic system was capable of decolorizing up to 150 µM of the dye within 90 minutes. Current time information in Bangalore, IN.aaqr.orgescholarship.org Furthermore, manganese complexes with cross-bridged tetraazamacrocycles, which can be synthesized using glyoxal as a starting material, have shown to be efficient catalysts for bleaching common pollutant model dyes like methylene (B1212753) blue, methyl orange, and Rhodamine B in the presence of hydrogen peroxide. aaqr.org
Hydrosilylation Catalysis
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. Manganese complexes have emerged as effective and earth-abundant catalysts for this reaction. Bulky α-diimine ligands derived from glyoxal are known to support manganese-catalyzed carbonyl hydrosilylation. The mechanism of this catalysis often involves the hemilability of supporting ligands, meaning that part of the ligand can reversibly dissociate from the metal center to open up a coordination site for the reactants.
Advanced Materials Development
The chemical versatility of manganese and glyoxal also lends itself to the creation of novel materials with tailored properties for specialized applications, ranging from energetic materials to advanced sorbents.
Design and Synthesis of Energetic Nanomaterials and Polymers
In the field of energetic materials, there is a continuous search for compounds that offer high performance combined with reduced sensitivity to stimuli like impact and friction. Glyoxal is a key precursor in the synthesis of various energetic compounds. For instance, 1,4-diformyl-2,3,5,6-tetranitratopiperazine, a powerful energetic material, is synthesized from glyoxal and formamide. escholarship.org
A significant development is the creation of a layered 2D triaminoguanidine-glyoxal polymer (TAGP). This material, synthesized through the polycondensation of triaminoguanidine hydrochloride and glyoxal, exhibits properties of an insensitive energetic material. The coordination of transition metal ions, including manganese, to this polymer can further tune its energetic properties, opening avenues for its use as an energetic binder and combustion catalyst in propellants and explosive formulations.
The synthesis of energetic polymers like glycidyl (B131873) nitramine polymer (GNAP) often starts from precursors like glycidyl azide (B81097) polymer (GAP), the synthesis of which can involve glyoxal derivatives. chemistryworld.com Furthermore, manganese is utilized in the formation of energetic coordination polymers (ECPs), where the metal nodes are linked by energetic organic ligands. rsc.org These materials are being explored as next-generation green primary explosives. rsc.org
| Energetic Material | Precursors | Key Properties |
| 1,4-diformyl-2,3,5,6-tetranitratopiperazine | Glyoxal, Formamide | Powerful energetic compound with high detonation energy. escholarship.org |
| Triaminoguanidine-glyoxal polymer (TAGP) | Triaminoguanidine hydrochloride, Glyoxal | Insensitive energetic material with high nitrogen content. |
| Manganese-based Energetic Coordination Polymers | Mn(II) salts, Energetic organic ligands | Green primary explosives with good thermal stability and detonation properties. rsc.org |
Sorbent Development for Chemical Capture and Separation
The development of efficient sorbents is critical for a wide range of applications, including chemical capture, purification, and separation. Manganese-based materials and glyoxal-derived polymers are both promising in this domain.
Manganese oxides have been investigated as sorbents for the extraction of valuable elements like lithium from brines. researchgate.net The sorption capacity is dependent on the synthesis conditions and the resulting crystalline structure of the manganese oxide. Additionally, manganese coordination polymers are being explored for the separation of xylene isomers, a challenging industrial process. researchgate.net These materials can also be designed as porous frameworks for gas separation, such as separating methane (B114726) from carbon dioxide. researchgate.net
On the other hand, glyoxal is used as a crosslinking agent to create robust hydrogel sorbents. For example, chitosan-glyoxal hydrogels have been developed for the removal of dyes and heavy metal ions like Cr(VI) from wastewater. The crosslinking enhances the mechanical and chemical stability of the chitosan, making it a more effective sorbent. While direct "manganese-glyoxal" sorbent systems are not widely reported, the combination of manganese's affinity for certain chemical species and the ability of glyoxal to form stable polymer networks suggests a promising area for future research in creating hybrid sorbent materials.
| Sorbent Material | Target Species | Key Features |
| Manganese oxide-based sorbents | Lithium ions | Effective extraction from brines, with capacity dependent on synthesis. researchgate.net |
| Manganese coordination polymers | Xylene isomers, CO2/CH4 | Selective separation of isomers and gases. researchgate.netresearchgate.net |
| Chitosan-glyoxal hydrogels | Dyes, Cr(VI) | Enhanced stability and good adsorption capacity for pollutants. |
| Reduced graphene oxide-cysteamine aerogel | Methyl Orange, Ni2+ | High adsorption capacity for organic dyes and heavy metals. chemistryworld.com |
Future Perspectives and Research Challenges in Manganese Glyoxal Chemistry
Rational Design Principles for Enhanced Catalytic Activity and Selectivity
The rational design of manganese-glyoxal catalysts is paramount for improving their activity and selectivity in various chemical transformations. A key principle lies in the systematic modification of the ligand architecture to fine-tune the electronic and steric properties of the manganese center. By altering substituents on the glyoxal-derived ligand, researchers can modulate the catalyst's reactivity and control the outcome of a reaction. acs.orgnih.gov
One of the primary strategies involves leveraging the modular nature of ligands derived from glyoxal (B1671930). For instance, in Schiff base complexes formed from the condensation of glyoxal with primary amines, the electronic properties of the catalyst can be tuned by introducing electron-donating or electron-withdrawing groups on the amine precursors. rsc.org Electron-donating groups can increase the electron density on the manganese center, which may enhance its reactivity in certain oxidative catalysis, while bulkier substituents can create specific steric environments to control selectivity, for example, in asymmetric catalysis. acs.orgrsc.org
Bio-inspired design is another powerful approach. Nature utilizes manganese in the oxygen-evolving complex of photosystem II, where a multinuclear manganese cluster catalyzes water oxidation with remarkable efficiency. Mimicking the structural and functional features of such natural catalysts can guide the design of new manganese-glyoxal systems for challenging oxidative reactions. acs.org This includes the development of multinuclear manganese complexes bridged by glyoxal-derived ligands, which could facilitate cooperative catalytic effects.
Table 1: Key Rational Design Principles for Manganese-Glyoxal Catalysts
| Design Principle | Objective | Example Application |
| Ligand Electronic Tuning | Modulate the redox potential and reactivity of the manganese center. | Enhancing the rate of C-H activation by using ligands with electron-donating groups. rsc.org |
| Steric Hindrance Control | Influence substrate approach and control stereoselectivity. | Achieving high enantioselectivity in epoxidation reactions with chiral glyoxal-derived ligands. rsc.org |
| Bio-inspired Architectures | Mimic natural manganese enzymes for complex reactions. | Developing multinuclear complexes for water oxidation or other multi-electron processes. acs.org |
| Control of Metal Oxidation State | Access different catalytic cycles and reaction pathways. | Utilizing Mn(III) precursors for specific oxidative coupling reactions. unipd.it |
Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational and experimental techniques is a cornerstone for advancing the predictive understanding of manganese-glyoxal chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, predicting catalytic activities, and understanding the electronic structure of manganese complexes. researchgate.netrsc.org These computational studies can provide insights that are often difficult to obtain through experimental methods alone, such as the characterization of transient intermediates and transition states. nih.govacs.org
For instance, DFT calculations can be used to model the interaction of substrates with the manganese catalyst, helping to rationalize observed selectivities. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism and identify the rate-determining step. nih.gov This information is invaluable for the rational design of more efficient catalysts. Furthermore, computational screening of virtual libraries of glyoxal-derived ligands can accelerate the discovery of new catalyst systems with desired properties, reducing the time and cost associated with experimental synthesis and testing. rsc.org
The development of predictive models, such as those based on multivariate linear regression (MLR), allows for the correlation of catalyst structure with experimental observables like activity and selectivity. rsc.org These models use descriptors derived from computational chemistry to quantify the electronic and steric properties of the ligands. By establishing a quantitative structure-activity relationship (QSAR), these models can predict the performance of new, unsynthesized catalysts. rsc.orgphyschemres.org
Experimental validation remains crucial. Advanced spectroscopic techniques, such as in-situ UV-vis, EPR, and X-ray absorption spectroscopy, are essential for characterizing the catalyst under reaction conditions and for verifying the intermediates and electronic states predicted by computational models. acs.org The iterative loop of computational prediction, experimental synthesis and testing, and detailed characterization is a powerful paradigm for the development of next-generation manganese-glyoxal catalysts. nih.gov
Exploration of Novel Glyoxal-Derived Ligand Architectures and Their Manganese Complexes
The exploration of novel ligand architectures derived from glyoxal is a fertile ground for discovering manganese complexes with unique reactivity and stability. Glyoxal's dicarbonyl structure allows for a rich variety of condensation reactions with different nucleophiles, leading to a diverse range of ligand scaffolds.
One prominent class of ligands is Schiff bases, formed by the reaction of glyoxal with primary amines. These ligands can be readily modified by varying the amine component, allowing for the synthesis of bidentate, tridentate, or tetradentate ligands. ajol.infonih.gov Macrocyclic Schiff base ligands, formed through template synthesis involving a metal ion, can encapsulate the manganese center, leading to enhanced stability. tandfonline.comacs.org
N-heterocyclic carbenes (NHCs) represent another important class of ligands that can be derived from glyoxal. unipd.it NHCs are strong σ-donors that form robust bonds with metal centers, often leading to highly stable and active catalysts. The electronic and steric properties of NHC ligands can be systematically tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring. unipd.it
Furthermore, the reaction of glyoxal with other difunctional molecules, such as hydrazides, can lead to the formation of novel macrocyclic and acyclic ligands with multiple donor atoms. tandfonline.com These ligands can stabilize manganese in various oxidation states and coordination geometries, offering opportunities to explore new catalytic applications. mdpi.com The synthesis of heterobimetallic complexes, where a glyoxal-derived ligand coordinates to both manganese and another metal, is an emerging area that could lead to catalysts with unique cooperative effects. nih.govacs.org
Table 2: Examples of Glyoxal-Derived Ligand Architectures for Manganese Complexes
| Ligand Class | Description | Potential Advantages |
| Schiff Bases | Formed from glyoxal and primary amines; can be acyclic or macrocyclic. ajol.infotandfonline.com | Tunable steric and electronic properties, accessible synthesis. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Derived from imidazolium (B1220033) salts, which can be synthesized from glyoxal. unipd.it | Strong σ-donation leading to high catalyst stability and activity. unipd.it |
| Hydrazones | Formed from the condensation of glyoxal and hydrazides. tandfonline.com | Multi-dentate coordination, potential for novel macrocyclic structures. tandfonline.com |
Development of Sustainable and Green Synthetic Routes for Manganese-Glyoxal Systems
The development of sustainable and green synthetic routes for manganese-glyoxal systems is a critical aspect of modern catalysis research. The use of manganese, an earth-abundant and low-toxicity metal, is in itself a significant step towards sustainability compared to catalysts based on precious metals. beilstein-journals.orgdntb.gov.ua However, the principles of green chemistry should be applied throughout the entire lifecycle of the catalyst, from its synthesis to its application and disposal. researchgate.net
One key area of focus is the use of environmentally benign solvents in the synthesis of manganese-glyoxal complexes. Water, ethanol (B145695), or other bio-derived solvents are preferable to hazardous organic solvents. rsc.org Solvent-free reaction conditions are an even more sustainable option where feasible. unipd.it
Addressing Stability and Longevity Issues for Practical Applications of Manganese-Glyoxal Catalysts
For manganese-glyoxal catalysts to be practically applicable in industrial processes, their stability and longevity are of utmost importance. Catalyst deactivation can occur through various mechanisms, including ligand degradation, leaching of the metal from the support, or the formation of inactive species. researchgate.netmdpi.com
The design of the glyoxal-derived ligand plays a crucial role in catalyst stability. Macrocyclic ligands, which encapsulate the manganese ion, often exhibit higher stability compared to their acyclic counterparts due to the macrocyclic effect. tandfonline.comacs.org The use of robust ligand backbones, such as those in N-heterocyclic carbenes, can also enhance catalyst longevity. nih.govchemrxiv.org
The reaction conditions, including temperature, solvent, and the presence of oxidants or reductants, can significantly impact catalyst stability. For example, in oxidative catalysis, the ligand itself can be susceptible to oxidation, leading to catalyst decomposition. Understanding the deactivation pathways is essential for designing more robust catalysts. This can be achieved through a combination of experimental studies, such as monitoring the catalyst's performance over time and characterizing the spent catalyst, and computational modeling of potential degradation mechanisms. rsc.org
Strategies to enhance stability include the immobilization of the manganese-glyoxal complex on a solid support. This can prevent catalyst dimerization or aggregation, which is a common deactivation pathway for homogeneous catalysts. However, leaching of the metal from the support can still be an issue. researchgate.net Another approach is the concept of self-healing catalysts, where the catalyst can regenerate under reaction conditions. researchgate.net While this has been explored for manganese oxides, the principles could potentially be applied to molecular manganese-glyoxal systems.
Q & A
Q. What statistical approaches are suitable for analyzing extraction efficiency in solvent-based manganese recovery?
- Methodological Answer : Employ response surface methodology (RSM) with central composite design to optimize variables (pH, organic:aqueous ratio, extractant concentration). Use ANOVA to evaluate significance (p < 0.05) and generate contour plots for interaction effects. Report standard deviations and error bars for triplicate trials .
Advanced Research Questions
Q. How do competing ions (e.g., Co²⁺, Ni²⁺) influence the selectivity of manganese-oxaldehyde complexes in solvent extraction?
- Methodological Answer : Conduct competitive extraction assays at varying metal ion ratios (e.g., Mn:Co = 1:1 to 1:5). Analyze selectivity coefficients (β = D₁/D₂, where D = distribution ratio) using ICP-OES. Address contradictions in literature by correlating results with ligand denticity and hard-soft acid-base theory. Cite discrepancies in extraction efficiency under high Co²⁺ concentrations .
Q. What mechanistic role do manganese-oxaldehyde adducts play in advanced glycation end-product (AGE) formation?
- Methodological Answer : Investigate via in vitro models (e.g., bovine serum albumin + glucose + Mn²⁺/oxaldehyde). Monitor AGE formation (fluorescence at 370/440 nm) and ROS production (dichlorofluorescein assay). Use LC-MS to identify α-oxaldehyde intermediates (e.g., 3-deoxyglucosone) and validate Mn-mediated catalysis in the polyol pathway .
Q. How can spectroscopic inconsistencies in Mn-O bond lengths be resolved across different studies?
- Methodological Answer : Perform EXAFS to refine bond distances with ±0.02 Å precision. Compare with crystallographic data (CCDC entries) and computational models (DFT calculations). Address outliers by evaluating sample hydration states or ligand coordination geometry (e.g., octahedral vs. tetrahedral distortion) .
Data Interpretation and Contradiction Management
Q. Why do conflicting reports exist on the catalytic activity of manganese-oxaldehyde complexes in oxidation reactions?
- Methodological Answer : Replicate studies under standardized conditions (solvent, O₂ pressure, catalyst loading). Use turnover frequency (TOF) and Arrhenius plots to compare activation energies. Consider ligand decomposition (TGA-MS) or solvent effects (e.g., protic vs. aprotic) as confounding factors .
Q. How should researchers address discrepancies in manganese extraction yields under identical pH conditions?
- Methodological Answer : Audit experimental variables: ionic strength (adjusted via NaNO₃), trace impurities (e.g., Fe³⁺), and phase separation time. Validate pH measurements with calibrated electrodes and buffer solutions. Report raw data with error margins to facilitate meta-analysis .
Safety and Compliance
Q. What are the critical safety considerations for handling α-oxaldehyde derivatives in manganese coordination studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
